molecular formula C13H14ClF3N2O2S B2468521 ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate CAS No. 338422-75-6

ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate

Cat. No.: B2468521
CAS No.: 338422-75-6
M. Wt: 354.77
InChI Key: IEUAGZGULCCDBS-JXMROGBWSA-N
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Description

Ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate is a useful research compound. Its molecular formula is C13H14ClF3N2O2S and its molecular weight is 354.77. The purity is usually 95%.
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Biological Activity

Ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate, commonly referred to as a pyridine derivative, is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its insecticidal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring , a trifluoromethyl group , and a dimethylamino group , contributing to its unique chemical properties. The molecular formula is C13H14ClF3N2O2SC_{13}H_{14}ClF_3N_2O_2S, and it has a CAS number of 338422-75-6 . Its structure can be represented as follows:

\text{Ethyl 2E 2 3 chloro 5 trifluoromethyl pyridin 2 yl sulfanyl}-3-(dimethylamino)prop-2-enoate}

Insecticidal Properties

Research indicates that compounds with similar structures often exhibit significant insecticidal properties . This compound has shown potential in this area due to its ability to interact with neurotransmitter pathways, particularly those involving acetylcholine receptors.

Key studies have demonstrated that this compound can effectively disrupt the nervous system of target pests, leading to paralysis and death. The presence of the dimethylamino group is thought to enhance its binding affinity to these receptors, thereby increasing its efficacy as an insecticide.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter levels in insects, particularly by acting as an agonist or antagonist at specific receptor sites.
  • Cholinergic Pathways : Similar compounds have been shown to inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructural FeaturesUnique Aspects
3-Chloro-5-(trifluoromethyl)pyridineContains chlorine and trifluoromethyl groupsLacks ester functionality
DimethylaminopropenoateSimilar backbone but without pyridine and sulfurFocused on amine reactivity
4-Chloro-N,N-dimethylanilineContains a chlorine atom but differs in nitrogen placementPrimarily used as an intermediate in dye synthesis

This comparison highlights how this compound stands out due to its combination of sulfur, trifluoromethyl, and ester functionalities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Insect Bioassays : In laboratory settings, this compound was tested against common agricultural pests such as aphids and beetles. Results indicated a significant mortality rate within 24 hours of exposure, suggesting high insecticidal potency.
  • Mechanistic Studies : Further research focused on elucidating the mechanism of action through electrophysiological assays. These studies confirmed that the compound affects synaptic transmission in insect models by modulating ion channel activity.

Properties

IUPAC Name

ethyl (E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2O2S/c1-4-21-12(20)10(7-19(2)3)22-11-9(14)5-8(6-18-11)13(15,16)17/h5-7H,4H2,1-3H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUAGZGULCCDBS-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)SC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\N(C)C)/SC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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